3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide
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Overview
Description
3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide is a complex organic compound characterized by the presence of a pyrrolidine ring, a phenyl group, and a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions, often using halogenated benzene derivatives.
Formation of the Butanamide Backbone: The butanamide backbone is constructed through amide bond formation, typically using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and phenyl group contribute to its binding affinity and selectivity towards certain proteins or enzymes . This interaction can modulate biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a phenyl group, which contribute to its distinct biological activity and potential therapeutic applications .
Properties
CAS No. |
586392-26-9 |
---|---|
Molecular Formula |
C16H23N3OS |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide |
InChI |
InChI=1S/C16H23N3OS/c1-12(2)11-15(20)18-16(21)17-13-7-3-4-8-14(13)19-9-5-6-10-19/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H2,17,18,20,21) |
InChI Key |
UUOFTNXOMNHBLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1N2CCCC2 |
solubility |
4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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